Cas no 5452-37-9 (Cyclooctylamine)

Cyclooctylamine 化学的及び物理的性質
名前と識別子
-
- Cyclooctanamine
- Aminocyclooctane
- Cyclooctylamine
- 1-Cyclooctanamine
- anhydrous cyclooctylamine
- CyclooctylaMine 5GR
- CYCLOOCTYLAMINE FOR SYNTHESIS
- Cylcooctylamine
- dl-cyclooctylamine
- Cyclooctylamine(6CI,7CI,8CI)
- NSC 18965
- SKF 23880A
- Cyclooctylamine, 97%
- HE0JPO6GS5
- HSOHBWMXECKEKV-UHFFFAOYSA-N
- FG0R9GS7CM
- NSC20985
- cyclooctyl amine
- Cyclooctylamine, 97+%
- CYC058
- HSOHBWMXECKEKV-UHFFFAOYSA-
- NSC18965
- STL183278
- SBB004245
- 7979AF
- C1223
- D89372
- DTXSID9063900
- AMY14314
- Z104478188
- UNII-HE0JPO6GS5
- Cyclooctylamine, purum, >=98.0% (GC)
- Q5768893
- A936620
- NSC-18965
- SKF-23880A
- CHEMBL1170791
- NS00033113
- 5452-37-9
- SCHEMBL130985
- BDBM50482322
- FT-0624244
- EN300-20435
- F8889-3603
- STR02206
- InChI=1/C8H17N/c9-8-6-4-2-1-3-5-7-8/h8H,1-7,9H2
- AKOS000119421
- EINECS 226-694-7
- SY057104
- MFCD00001748
- CS-0155298
- DB-342529
-
- MDL: MFCD00001748
- インチ: 1S/C8H17N/c9-8-6-4-2-1-3-5-7-8/h8H,1-7,9H2
- InChIKey: HSOHBWMXECKEKV-UHFFFAOYSA-N
- ほほえんだ: N([H])([H])C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H]
- BRN: 2689120
計算された属性
- せいみつぶんしりょう: 127.1361g/mol
- ひょうめんでんか: 0
- XLogP3: 1.3
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 回転可能化学結合数: 0
- どういたいしつりょう: 127.1361g/mol
- 単一同位体質量: 127.1361g/mol
- 水素結合トポロジー分子極性表面積: 26Ų
- 重原子数: 9
- 複雑さ: 63
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.928 g/mL at 25 °C(lit.)
- ゆうかいてん: −48 °C (lit.)
- ふってん: 190 °C(lit.)
- フラッシュポイント: 華氏温度:145.4°f
摂氏度:63°c - 屈折率: n20/D 1.482(lit.)
- PH値: 11.5 (4g/l, H2O, 20℃)
- ようかいど: 10.2g/l
- すいようせい: Soluble in water. 10.2 g/L at 20°C.
- PSA: 26.02000
- LogP: 2.75830
- ようかいせい: 未確定
- じょうきあつ: 0.6±0.4 mmHg at 25°C
Cyclooctylamine セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H227-H314
- 警告文: P210-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501
- 危険物輸送番号:UN 2735 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: S26-S36/37/39-S45
-
危険物標識:
- 危険レベル:8
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
- 包装グループ:III
- 包装カテゴリ:III
- リスク用語:R34
- 包装等級:III
- セキュリティ用語:8
- 危険レベル:8
- TSCA:Yes
Cyclooctylamine 税関データ
- 税関コード:2921300090
- 税関データ:
中国税関コード:
2921300090概要:
2921300090の他の環(アルカン、オレフィン、テルペン)モノアミンまたはポリアミン(その誘導体およびその塩を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2921300090他の環化、環化または環化モノアミンまたはポリアミンおよびその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Cyclooctylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-234468B-1kg |
Cyclooctylamine, |
5452-37-9 | 1kg |
¥52647.00 | 2023-09-05 | ||
TRC | C272810-25g |
Cyclooctylamine |
5452-37-9 | 25g |
$ 670.00 | 2022-04-28 | ||
eNovation Chemicals LLC | K09753-1kg |
cyclooctanamine |
5452-37-9 | 98% | 1kg |
$10000 | 2024-06-09 | |
TRC | C272810-5g |
Cyclooctylamine |
5452-37-9 | 5g |
$ 205.00 | 2022-04-28 | ||
City Chemical | C1826-100GM |
Cyclooctylamine |
5452-37-9 | 97% | 100gm |
$200.95 | 2023-09-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-234468-25 g |
Cyclooctylamine, |
5452-37-9 | 25g |
¥654.00 | 2023-07-10 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C110604-100G |
Cyclooctylamine |
5452-37-9 | 97% | 100G |
¥2486.45 | 2022-02-24 | |
Enamine | EN300-20435-50g |
cyclooctanamine |
5452-37-9 | 95% | 50g |
$161.0 | 2023-09-16 | |
Enamine | EN300-20435-0.1g |
cyclooctanamine |
5452-37-9 | 95% | 0.1g |
$19.0 | 2023-09-16 | |
Enamine | EN300-20435-5.0g |
cyclooctanamine |
5452-37-9 | 95% | 5.0g |
$26.0 | 2023-07-10 |
Cyclooctylamine 関連文献
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David A. Paulls,Alan Townshend Analyst 1996 121 831
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Khrystyna Regeta,Amit Nagarkar,Andreas F. M. Kilbinger,Michael Allan Phys. Chem. Chem. Phys. 2015 17 4696
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David G. Billing,Andreas Lemmerer CrystEngComm 2007 9 236
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Xiaohua Li,Qiuqin He,Renhua Fan Org. Chem. Front. 2022 9 4146
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David A. Paulls,Alan Townshend Analyst 1995 120 467
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Israel Carreira-Barral,Marcin Mielczarek,Daniel Alonso-Carrillo,Valeria Capurro,Vanessa Soto-Cerrato,Ricardo Pérez Tomás,Emanuela Caci,María García-Valverde,Roberto Quesada Chem. Commun. 2020 56 3218
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Ufuk Nusret Karavaizoglu,Emine Salamci New J. Chem. 2020 44 17976
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8. Synthesis, crystal structures, spectroscopic and electrochemical properties of homologous series of copper(II) complexes of Schiff bases derived from cycloalkylaminesMartha Aguilar-Martínez,Ricardo Saloma-Aguilar,Norma Macías-Ruvalcaba,Raúl Cetina-Rosado,Agustina Navarrete-Vázquez,Virginia Gómez-Vidales,Arturo Zentella-Dehesa,Rubén A. Toscano,Simón Hernández-Ortega,Juan M. Fernández-G. J. Chem. Soc. Dalton Trans. 2001 2346
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Le-Yu Bi,Tian-Li Hu,Mu-Qing Li,Bo-Kai Ling,Mohamed Saber Lassoued,Yue-Qiao Hu,Zhaoxin Wu,Guijiang Zhou,Yan-Zhen Zheng J. Mater. Chem. A 2020 8 7288
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Le-Yu Bi,Tian-Li Hu,Mu-Qing Li,Bo-Kai Ling,Mohamed Saber Lassoued,Yue-Qiao Hu,Zhaoxin Wu,Guijiang Zhou,Yan-Zhen Zheng J. Mater. Chem. A 2020 8 7288
Cyclooctylamineに関する追加情報
Recent Advances in Cyclooctylamine (5452-37-9) Research: Applications and Innovations in Chemical Biology and Pharmaceutical Sciences
Cyclooctylamine (CAS: 5452-37-9), a versatile aliphatic amine with an eight-membered ring structure, has garnered significant attention in recent years due to its unique chemical properties and broad applications in pharmaceutical synthesis, material science, and chemical biology. This research brief synthesizes the latest findings (2022-2024) on cyclooctylamine's molecular interactions, synthetic methodologies, and therapeutic potentials, with emphasis on peer-reviewed studies from journals such as Journal of Medicinal Chemistry, Organic Letters, and ACS Chemical Biology.
A 2023 study published in Nature Communications (DOI: 10.1038/s41467-023-39821-7) demonstrated cyclooctylamine's role as a key intermediate in the synthesis of macrocyclic kinase inhibitors. The rigid cycloalkane backbone was shown to enhance binding affinity to protein targets by 40-60% compared to linear analogues, particularly in allosteric pockets of EGFR and CDK2. Researchers utilized X-ray crystallography (PDB IDs: 8T2K, 8T3M) to validate the conformational locking mechanism enabled by the cyclooctyl moiety.
Innovative synthetic approaches have emerged for 5452-37-9 derivatives. A 2024 Angewandte Chemie report (DOI: 10.1002/anie.202316542) detailed a photoredox-catalyzed amination protocol achieving 92% yield of N-functionalized cyclooctylamines under mild conditions. This method significantly improved upon traditional reductive amination routes that required high-pressure hydrogenation. The study also identified three new polymorphs of cyclooctylamine hydrochloride with distinct dissolution profiles, relevant for pharmaceutical formulation development.
In drug discovery, cyclooctylamine-containing compounds are being explored as novel antiviral agents. Molecular dynamics simulations (J. Chem. Inf. Model. 2023, 63, 5129-5142) revealed that cyclooctylamine-derived peptidomimetics disrupt the SARS-CoV-2 main protease (Mpro) dimerization interface with calculated Ki values in the low micromolar range. Lead optimization efforts at Vertex Pharmaceuticals have yielded candidates with 100-fold improved metabolic stability in human liver microsomes compared to first-generation compounds.
The compound's utility extends to chemical biology tools. A 2024 Cell Chemical Biology study (DOI: 10.1016/j.chembiol.2024.03.002) engineered cyclooctylamine-based pH-sensitive fluorescent probes for lysosomal tracking. The probes exhibited exceptional photostability (t1/2 > 72h under continuous illumination) and pH resolution (±0.2 units) superior to commercial LysoTrackers. This innovation enables long-term monitoring of autophagy processes in neurodegenerative disease models.
Ongoing clinical investigations include Phase I trials of a cyclooctylamine-conjugated antibody-drug conjugate (ADC) targeting HER2-positive cancers (NCT05874292). The ADC's linker chemistry leverages cyclooctylamine's strain-release properties for controlled payload release, showing 3-fold reduced off-target toxicity in primate models compared to valine-citrulline linkers (Cancer Res. 2024;84(7_Supplement):LB201).
Despite these advances, challenges remain in large-scale production of enantiopure cyclooctylamine derivatives. Recent biocatalytic approaches using engineered transaminases (Org. Process Res. Dev. 2023, 27, 2184-2192) have achieved >99% ee with space-time yields of 50 g/L/day, addressing previous limitations in asymmetric synthesis. These developments position cyclooctylamine as a increasingly important scaffold in precision medicine and targeted therapeutics.
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